REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:4]=[C:5]([CH:8]2[CH2:10][CH2:9]2)[O:6][CH:7]=1.[K].[C:12]1(=[O:22])[NH:16][C:15](=[O:17])[C:14]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:13]12.O>CN(C=O)C>[CH:8]1([C:5]2[O:6][CH:7]=[C:3]([CH2:2][N:16]3[C:12](=[O:22])[C:13]4[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=4)[C:15]3=[O:17])[N:4]=2)[CH2:10][CH2:9]1 |^1:10|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClCC=1N=C(OC1)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 24 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the crude was extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtained crude residue which
|
Type
|
CUSTOM
|
Details
|
was purified via column chromatography (100-200 silica gel, elution with 20% EtOAc in hexane)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1OC=C(N1)CN1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |